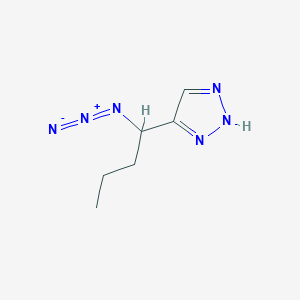
3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family and has a molecular formula of C19H21N3O2S.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Quinazoline derivatives are extensively studied for their medicinal properties. They are found in more than 200 naturally occurring alkaloids and have been synthesized with various bioactive moieties to create potential medicinal agents. These compounds have shown activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their importance in the development of new antibiotics and their potential role in combating antibiotic resistance (Tiwary et al., 2016).
Anticancer Activity
Quinazoline derivatives have been investigated for their anti-colorectal cancer efficacy, demonstrating the potential to inhibit the growth of colorectal cancer cells by modulating specific genes and proteins involved in cancer progression. This includes targeting receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, suggesting that quinazoline derivatives, including potentially 3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one, could be explored for anticancer drug development (Moorthy et al., 2023).
Optoelectronic Applications
Research on quinazoline derivatives extends beyond pharmaceuticals to include optoelectronic materials. These compounds, particularly when integrated into π-extended conjugated systems, have been used in the development of luminescent materials, organic light-emitting diodes (OLEDs), and other electronic devices. Their electroluminescent properties make them valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-10-21-17(23)14-8-4-5-9-15(14)19-18(21)24-13-16(22)20-11-6-3-7-12-20/h2,4-5,8-9H,1,3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXJTUPMOPAZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)
![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)
